molecular formula C19H27NO4 B13902319 Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate

Cat. No.: B13902319
M. Wt: 333.4 g/mol
InChI Key: HGQRPXWPJUPFED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,4-oxazepane heterocyclic scaffold, a seven-membered ring system that is increasingly valuable in the design of new therapeutic agents . The structure is functionalized with a benzyloxymethyl group and an exocyclic methylene, which provide versatile handles for further synthetic elaboration and molecular diversification. The 1,4-oxazepane core is a prominent structural motif in active pharmaceutical ingredients. Notably, it is a key component of Tirzepatide, a dual GIP and GLP-1 receptor agonist approved for the treatment of type 2 diabetes and chronic weight management . This underscores the importance of this scaffold in developing therapeutics for metabolic diseases. As a synthetic intermediate, this tert-butyl carboxylate-protected compound is primarily used by researchers to access more complex molecules. Its applications include serving as a precursor in the synthesis of novel active compounds and being utilized in structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 6-methylidene-3-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C19H27NO4/c1-15-10-20(18(21)24-19(2,3)4)17(13-22-11-15)14-23-12-16-8-6-5-7-9-16/h5-9,17H,1,10-14H2,2-4H3

InChI Key

HGQRPXWPJUPFED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)COCC1COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Reaction Steps and Conditions

Based on detailed experimental procedures from multiple sources, the preparation can be broken down into the following key steps:

Step Reaction Description Reagents/Conditions Yield Notes
1 Formation of tert-butyl N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]carbamate Starting from (25)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, reacted with N-methylmorpholine and isobutyl chloroformate in ethylene glycol dimethyl ether at -20°C, followed by reduction with sodium borohydride in ice water 92% Purified by silica gel chromatography
2 Reduction of Boc-O-benzyl-serinol to corresponding alcohol Borane-THF complex in anhydrous tetrahydrofuran at 0-23°C 91% Flash chromatography purification
3 Oxidation to aldehyde intermediate Dess-Martin periodinane in dichloromethane at 0°C with sodium bicarbonate 96% Quenched with saturated NaHCO3 and sodium thiosulfate
4 Mesylation and substitution to introduce functional groups Methanesulfonyl chloride and triethylamine in dichloromethane at 0°C, followed by treatment with lithium chloride and potassium carbonate with m-cresol in dimethylformamide at elevated temperatures Variable Purification by silica gel chromatography
5 Alkylation with tert-butyl bromoacetate In biphasic system of sodium hydroxide and toluene with tetrabutylammonium hydrogen sulfate as phase transfer catalyst at 0-20°C High Controlled temperature to avoid side reactions

Reaction Mechanisms and Considerations

  • Protection/Deprotection: The tert-butoxycarbonyl (Boc) group protects amine functionalities during multi-step synthesis.
  • Reduction: Sodium borohydride and borane-THF are employed for selective reduction of esters or aldehydes to alcohols.
  • Oxidation: Dess-Martin periodinane is used for mild oxidation of primary alcohols to aldehydes, preserving sensitive groups.
  • Substitution: Mesylation activates hydroxyl groups for nucleophilic substitution, enabling functional group transformations.
  • Phase Transfer Catalysis: Facilitates alkylation in biphasic systems, improving reaction efficiency and yield.

Data Summary Table of Preparation Methods

Parameter Details
Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
IUPAC Name tert-butyl 6-methylidene-3-(phenylmethoxymethyl)-1,4-oxazepane-4-carboxylate
Key Reagents Sodium borohydride, borane-THF, Dess-Martin periodinane, methanesulfonyl chloride, triethylamine, lithium chloride, potassium carbonate, tert-butyl bromoacetate
Solvents Ethylene glycol dimethyl ether, tetrahydrofuran, dichloromethane, dimethylformamide, toluene, water
Temperature Range -20°C to 90°C
Typical Yields 90-96% per step
Purification Silica gel chromatography (Hexane/EtOAc mixtures)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted oxazepane compounds.

Scientific Research Applications

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, it can act as a probe for NMR studies of macromolecular complexes, providing insights into the structure and dynamics of these assemblies .

Comparison with Similar Compounds

Structural Analogues in the 1,4-Oxazepane Family

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS 748805-96-1)
  • Key Differences : Lacks the benzyloxymethyl group at position 3.
  • Impact: Reduced steric hindrance compared to the target compound, leading to higher solubility in polar solvents (e.g., DMSO or methanol) .
  • Applications : Primarily used as a simpler precursor for ring-opening reactions or further functionalization .
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2)
  • Key Differences : Replaces the methylene group at position 6 with a ketone.
  • Impact : Increased polarity due to the carbonyl group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) .
  • Applications : Serves as a substrate for ketone-specific reactions, such as reductions or condensations .

Analogues with Alternative Ring Systems

Oxazolidinone Derivatives (exo-(+)-97b and exo-(+)-97c)
  • Key Differences: Five-membered oxazolidinone rings instead of seven-membered 1,4-oxazepane systems.
  • Impact : Smaller ring size alters conformational flexibility and electronic properties, favoring enantioselective catalysis in asymmetric synthesis .
  • Applications : Widely used in chiral auxiliary-mediated reactions, such as aldol additions or Diels-Alder cyclizations .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility (Polar Solvents) Stability Notes
Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate Not provided C₁₉H₂₅NO₄ 331.41 3-benzyloxymethyl, 6-methylene Moderate (DMSO) Stable at -20°C (moisture-sensitive)
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate 748805-96-1 C₁₁H₁₉NO₃ 213.27 6-methylene High (DMSO, methanol) Stable at 2-8°C (sealed storage)
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate 748805-97-2 C₁₀H₁₇NO₄ 215.24 6-ketone Moderate (DMSO) Sensitive to reducing agents
(4S)-Benzyl-3-(2-benzyloxymethyl-...)oxazolidin-2-one (exo-(+)-97b) Not provided C₂₉H₃₅NO₄ 473.60 Oxazolidinone core, benzyloxymethyl Low (chloroform) Stable under inert atmosphere

Biological Activity

Tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Compound Overview

Molecular Structure and Properties

  • Molecular Formula : C₁₈H₃₁N₁O₃
  • Molecular Weight : Approximately 333.43 g/mol
  • CAS Number : 2940938-53-2

The compound features a tert-butyl group, a benzyloxymethyl moiety, and a methylene-1,4-oxazepane ring. These structural components may contribute to its reactivity and pharmacological potential.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar oxazepane structures have been studied for various pharmacological properties. The following sections summarize potential biological activities based on related compounds and preliminary studies.

Pharmacological Properties

  • Antimicrobial Activity :
    • Compounds with oxazepane structures have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
    • A study indicated that similar benzoxazole derivatives exhibited MIC values ranging from 250 to 7.81 µg/ml against various pathogens .
  • Somatostatin Receptor Agonism :
    • Research on related oxazepane derivatives suggests potential agonistic activity towards somatostatin receptors, particularly subtype 4 (SSTR4), which is involved in regulating cellular proliferation and glucose homeostasis .
    • Agonists of SSTR4 have therapeutic implications in treating disorders related to this receptor, indicating that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameCAS NumberStructural FeaturesSimilarity Score
Tert-butyl 3-acetylpiperidine-1-carboxylate858643-92-2Contains piperidine ring0.98
Tert-butyl 3-(dimethylamino)propyliminomethylideneNot availableContains dimethylamino groupN/A
Tert-butyl 3-(benzyloxy)propanoateNot availableContains benzyloxy group but lacks oxazepane structureN/A
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-9Similar piperidine framework0.94

The presence of the oxazepane ring in this compound distinguishes it from these compounds, which may contribute to unique biological activities.

Case Studies and Research Findings

While direct studies on this compound are scarce, the following case studies highlight the relevance of similar compounds:

  • Study on Oxazepane Derivatives :
    • A series of oxazepane derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results against resistant strains .
  • Somatostatin Receptor Studies :
    • Research demonstrated that certain oxazepane amides act as selective agonists for SSTR4, indicating potential pathways for therapeutic applications in metabolic disorders .

Q & A

Q. What are the recommended synthetic pathways for synthesizing tert-butyl 3-(benzyloxymethyl)-6-methylene-1,4-oxazepane-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the oxazepane nitrogen, followed by benzyloxymethyl group introduction via nucleophilic substitution or coupling reactions. Optimization includes:
  • Temperature Control : Maintain reactions at 0–25°C to prevent epimerization or side reactions .
  • Catalyst Screening : Use Pd-based catalysts for coupling reactions, with inert atmospheres (N₂/Ar) to avoid oxidation .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) and confirm purity via TLC/HPLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxymethyl protons at δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the oxazepane ring conformation (e.g., chair vs. boat) using single-crystal diffraction .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₉NO₅) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard-specific precautions:
  • Storage : Store at 2–8°C in airtight containers under inert gas (per P407/P413 codes) to prevent degradation .
  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods (P233/P260 codes) to avoid inhalation/skin contact .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501/P502 codes) .

Advanced Research Questions

Q. How does the presence of the 6-methylene group influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The exocyclic double bond (6-methylene) increases susceptibility to:
  • Electrophilic Additions : React with halogens (e.g., Br₂ in CH₂Cl₂) to form dihalogenated intermediates.
  • Cycloadditions : Participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .
    Monitor regioselectivity using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. What strategies can assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, analyze degradation via LC-MS .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (e.g., onset at >150°C) and kinetic stability parameters (Arrhenius plots) .
    Note: Benzyloxymethyl groups may hydrolyze under acidic conditions (pH <3), requiring protective strategies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Preparation : Retrieve protein structures from PDB (e.g., CYP450 isoforms) and optimize protonation states with PROPKA .
  • Binding Affinity Analysis : Calculate ΔG values for ligand-receptor interactions, prioritizing hydrogen bonds with oxazepane oxygen and hydrophobic contacts with the tert-butyl group .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

  • Methodological Answer : Use a systematic approach:
  • Byproduct Identification : Isolate impurities via prep-HPLC and characterize using 2D NMR (e.g., COSY/NOESY) to trace regiochemical errors .
  • Mechanistic Re-evaluation : Employ isotopic labeling (e.g., ¹³C at the benzyloxymethyl carbon) to track reaction pathways .
  • Literature Cross-Validation : Compare findings with analogous oxazepane derivatives (e.g., tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate) to identify systemic errors .

Q. What role does this compound play in drug discovery, particularly as a precursor for bioactive molecules?

  • Methodological Answer : The oxazepane scaffold is a privileged structure in medicinal chemistry:
  • Antiviral/Anticancer Probes : Functionalize the 3-benzyloxymethyl group with heterocycles (e.g., triazoles) via click chemistry .
  • Prodrug Development : Hydrolyze the tert-butyl ester in vivo to generate carboxylic acid derivatives with enhanced solubility .
    Validate bioactivity using cell-based assays (e.g., IC₅₀ determination in cancer cell lines) .

Key Considerations for Data Reporting

  • Safety Data : Always reference region-specific hazard codes (e.g., H220 for flammability, P307 for exposure management) .
  • Stereochemical Integrity : Report enantiomeric excess (ee%) using chiral HPLC or optical rotation comparisons .
  • Environmental Impact : Include biodegradation data (e.g., OECD 301F test) to comply with ecological regulations .

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